Teoc-MeLeu-OH
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Overview
Description
Teoc-MeLeu-OH is a leucine derivative, specifically a derivative of the amino acid leucine. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teoc-MeLeu-OH is synthesized using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. The Teoc group is used to protect amines as Teoc carbamates. The protection is typically achieved using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The Schotten-Baumann conditions, which involve the use of inorganic bases, are also viable for protecting amino acids .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same protecting group chemistry. The process would typically involve the protection of leucine, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Teoc-MeLeu-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Teoc group can be deprotected using fluoride ion, leading to β-elimination and decarboxylation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Teoc group.
Common Reagents and Conditions
Fluoride Reagents: Used for deprotection of the Teoc group.
Bases: Such as pyridine or triethylamine, used in the protection step.
Major Products Formed
Free Amine: Formed upon deprotection of the Teoc group.
Ethylene, Carbon Dioxide, and Trimethylsilyl Fluoride: Byproducts of the deprotection reaction.
Scientific Research Applications
Teoc-MeLeu-OH is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Teoc-MeLeu-OH primarily involves its role as a protecting group. The Teoc group protects the amine functionality during chemical reactions and can be selectively removed using fluoride ions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH: Another leucine derivative used as a protecting group in peptide synthesis.
Boc-Leu-OH: A leucine derivative with a tert-butyloxycarbonyl protecting group.
Cbz-Leu-OH: A leucine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Teoc-MeLeu-OH is unique due to the stability of the Teoc group towards hydrolysis and other nucleophilic attacks. It also tolerates most acidic and reductive conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZJODSUCSTOSW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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